molecular formula C14H12ClN3O5S B2955711 Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate CAS No. 1203162-85-9

Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate

Cat. No.: B2955711
CAS No.: 1203162-85-9
M. Wt: 369.78
InChI Key: NYBWKKOBOTYMQV-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d][1,3]dioxole . It has a complex structure that includes a benzo[d][1,3]dioxol-5-yl group, a ureido group, a chlorothiazole group, and a carboxylate group .

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation

A study explores the photophysical properties of similar compounds to Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate, demonstrating their potential as singlet-oxygen sensitizers. This property is crucial for applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to produce singlet oxygen, which in turn can selectively target and destroy cancer cells or pathogens (Amati et al., 2010).

Biological Activity Against Agricultural Pests

Another study reports on the synthesis of thieno[2,3-d]pyrimidines, which show significant inhibitory activities against agricultural pests. This suggests the potential agricultural applications of this compound and related compounds as herbicides or pesticides to protect crops from pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) (Wang et al., 2010).

Antimicrobial and Docking Studies

Research on derivatives of similar structures has been conducted to evaluate their antimicrobial activities. This includes studying the interaction between these compounds and microbial enzymes or receptors through docking studies, providing insights into their mechanism of action. Such studies are foundational for developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Spoorthy et al., 2021).

Antiinflammatory Properties

Compounds within this chemical family have been evaluated for their antiinflammatory, analgesic, and antipyretic activities. This research suggests potential pharmaceutical applications for this compound in developing new treatments for inflammation-related disorders (Abignente et al., 1983).

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylcarbamoylamino)-5-chloro-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c1-2-21-12(19)10-11(15)24-14(17-10)18-13(20)16-7-3-4-8-9(5-7)23-6-22-8/h3-5H,2,6H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBWKKOBOTYMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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